Rock2-IN-7
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Overview
Description
Rock2-IN-7 is a kinase inhibitor that specifically targets Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). This compound has shown significant potential in suppressing systemic immunity activation and attenuating inflammation, particularly in models of psoriasis . ROCK2 plays a crucial role in various cellular processes, including cell morphology, migration, proliferation, and survival, making this compound a valuable compound for scientific research and therapeutic applications .
Preparation Methods
The synthesis of Rock2-IN-7 involves several steps, including high-throughput virtual screening, molecular docking, and density functional theory (DFT) simulations. The process begins with the screening of a large library of compounds to identify potential inhibitors of ROCK2. These compounds are then docked into the binding site of ROCK2 to gain insights into their interactions with the target protein. The final selection of compounds is based on their binding affinity, pharmacokinetics, and bioactivity scores
Chemical Reactions Analysis
Rock2-IN-7 undergoes various chemical reactions, including inhibition of ROCK2/pSTAT3 signaling. In vitro studies have shown that this compound inhibits the expression of matrix metalloproteinase-2 (MMP2), fibronectin, N-cadherin, and elastin, which are involved in psoriasis pathogenesis. The compound also decreases the phosphorylation of STAT3, a key signaling molecule . Common reagents and conditions used in these reactions include HaCaT cells, oral gavage administration, and specific dosages ranging from 20 to 80 mg/kg . Major products formed from these reactions include reduced levels of interleukins (IL-17A, IL-17F, IL-22, and IL-23) and decreased phosphorylation of STAT3 .
Scientific Research Applications
Rock2-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, ROCK2 inhibitors like this compound are used to regulate cell migration, proliferation, and survival, making them valuable for studying cancer progression and developing new therapies . In cardiovascular research, ROCK2 inhibitors help manage diseases such as coronary artery disease and hypertension by targeting the NO-cGMP and RhoA/ROCK pathways . Additionally, this compound has shown potential in treating chronic graft-versus-host disease (cGVHD) by inhibiting STAT3 phosphorylation and reducing inflammation .
Mechanism of Action
Rock2-IN-7 exerts its effects by selectively inhibiting the ROCK2 pathway. This inhibition blocks the phosphorylation of STAT3 and upregulates the phosphorylation of STAT5, leading to decreased levels of Th17 transcription factors and reduced secretion of pro-inflammatory cytokines such as IL-21 and IL-17 . The compound also increases the number and activity of CD4 regulatory T cells, which play a crucial role in maintaining immune homeostasis . By targeting these molecular pathways, this compound effectively reduces inflammation and fibrosis in various disease models .
Comparison with Similar Compounds
Rock2-IN-7 is unique among ROCK2 inhibitors due to its high selectivity and potency. Similar compounds include KD025 and belumosudil, which also target the ROCK2 pathway but may have different efficacy and safety profiles . Redx Pharma has developed a series of potent and selective ROCK2 inhibitors, including REDX10178, REDX10616, and REDX10843, which have shown promising results in biochemical and cellular assays . Compared to these compounds, this compound stands out for its ability to inhibit ROCK2/pSTAT3 signaling and reduce systemic immunity activation in psoriasis models .
Properties
Molecular Formula |
C26H28FN5O |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
5-fluoro-1-[3-[[[(1S,3S)-3-(1H-indazol-5-ylamino)cyclohexyl]amino]methyl]phenyl]-4-methylpyridin-2-one |
InChI |
InChI=1S/C26H28FN5O/c1-17-10-26(33)32(16-24(17)27)23-7-2-4-18(11-23)14-28-20-5-3-6-21(13-20)30-22-8-9-25-19(12-22)15-29-31-25/h2,4,7-12,15-16,20-21,28,30H,3,5-6,13-14H2,1H3,(H,29,31)/t20-,21-/m0/s1 |
InChI Key |
SHZBLRCXYAENEO-SFTDATJTSA-N |
Isomeric SMILES |
CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CN[C@H]3CCC[C@@H](C3)NC4=CC5=C(C=C4)NN=C5 |
Canonical SMILES |
CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CNC3CCCC(C3)NC4=CC5=C(C=C4)NN=C5 |
Origin of Product |
United States |
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